2-Aminohexadecanoic acid, also known as α-aminohexadecanoic acid, is a type of fatty acid with a 16-carbon chain (C16) and an amino group attached to the second carbon atom. Its chemical formula is C16H33NO2, and it has a CAS number of 7769-79-1 National Institutes of Health, [PubChem: )].
While research on 2-aminohexadecanoic acid is ongoing, it has been explored in several scientific contexts:
2-Aminohexadecanoic acid is a long-chain alpha-amino fatty acid characterized by a 16-carbon chain with an amino group attached to the second carbon. Its molecular formula is C₁₆H₃₃NO₂, and it possesses both carboxylic acid and amine functional groups, making it a significant compound in biochemical processes. This compound is notable for its role in various biological systems, particularly in immunology and as a building block for peptide synthesis.
The chemical reactivity of 2-aminohexadecanoic acid is typical of alpha-amino acids. Key reactions include:
2-Aminohexadecanoic acid has been shown to induce significant immunological responses when used in peptide-based vaccines. Its structure allows it to interact effectively with immune receptors, enhancing the efficacy of vaccine formulations. Studies indicate that it plays a role as an adjuvant, promoting stronger immune responses against pathogens .
Several methods have been developed for synthesizing 2-aminohexadecanoic acid:
2-Aminohexadecanoic acid finds applications in various fields:
Research has indicated that 2-aminohexadecanoic acid interacts with several biological molecules:
Several compounds share structural similarities with 2-aminohexadecanoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminodecanoic Acid | 10-carbon chain | Shorter chain length; less hydrophobic than hexadecanoic acid. |
| 2-Aminooctadecanoic Acid | 18-carbon chain | Increased hydrophobicity; potential for different biological interactions. |
| Palmitic Acid | Saturated fatty acid (16 carbons) | Lacks amino group; primarily involved in energy storage rather than biological signaling. |
| Oleic Acid | Unsaturated fatty acid (18 carbons) | Contains a double bond; different physical properties and biological roles. |
2-Aminohexadecanoic acid's unique combination of an amino group and a long hydrocarbon chain gives it distinctive properties that facilitate its role in immunology and biochemistry compared to these similar compounds.